Benzaldehyde, 4-bromo-, hydrazone
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Overview
Description
Benzaldehyde, 4-bromo-, hydrazone compounds are a class of organic compounds that have been studied for various applications, including as corrosion inhibitors, in crystallography, and in the synthesis of other chemical entities. These compounds are characterized by the presence of a hydrazone moiety, which is a functional group derived from the condensation of hydrazines with aldehydes or ketones.
Synthesis Analysis
The synthesis of these compounds typically involves the reaction of a hydrazine derivative with a substituted benzaldehyde. For instance, the synthesis of 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone involves the condensation of nicotinic hydrazide with 4(N,N-dimethylamino) benzaldehyde . Similarly, (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH) is synthesized by the condensation of 4-bromobenzoic hydrazide with 2,4-dihydroxy benzaldehyde . These reactions are typically facilitated by acidic or basic conditions and may involve subsequent purification steps such as recrystallization.
Molecular Structure Analysis
The molecular structures of these hydrazone compounds have been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of 4BDBH was determined to be monoclinic with space group P21/c, and the structure is stabilized by various intramolecular and intermolecular interactions . The molecular structures of adducts of benzoyl isothiocyanate and hydrazones have also been determined by X-ray diffraction, revealing strong intramolecular interactions .
Chemical Reactions Analysis
Hydrazone compounds can participate in various chemical reactions. Electrophilic substitution reactions, such as bromination, have been studied, with the formation of N-pyridylhydrazonyl bromides from substituted benzaldehyde 3-pyridylhydrazones . Exchange reactions have also been observed, where hydrazones derived from substituted benzaldehydes can react with 2,4-dinitrophenylhydrazine to produce related 2,4-dinitrophenylhydrazones .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde, 4-bromo-, hydrazone compounds are influenced by their molecular structure. The corrosion inhibition properties of these compounds have been studied, with findings indicating that they can act as mixed-type corrosion inhibitors and their efficiency increases with concentration . The thermal stability of complexes with hydrazone ligands has been analyzed, showing that some complexes exhibit good thermal stability . Vibrational spectroscopic studies and DFT calculations have been used to investigate the electronic properties of these compounds, such as the first-order hyperpolarizability and HOMO-LUMO gap .
Scientific Research Applications
Biological Activity of Thiazolylhydrazones : A study by Ramadan (2010) prepared Benzaldehyde [4-(4-bromophenyl)thiazol-2-yl]hydrazones and evaluated their antimicrobial activity. The results indicated potential activity against Candida albicans.
Structural and Spectroscopic Analysis : Research by Arunagiri et al. (2018) synthesized a novel hydrazone Schiff base compound and analyzed its structure through X-ray diffraction and vibrational spectroscopy. The study also investigated the compound's electronic properties.
Electrophilic Substitution Studies : A kinetic study by Hegarty et al. (1972) explored the bromination of substituted benzaldehyde 3-pyridylhydrazones, leading to the synthesis of novel hydrazonyl bromides.
Inhibition of Cholinesterase Enzymes : Krátký et al. (2021) investigated hydrazones obtained from 4-(trifluoromethyl)benzohydrazide as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, identifying dual inhibition of these enzymes. The study highlighted structure-activity relationships and potential applications in targeting the central nervous system (Krátký et al., 2021).
Corrosion Inhibition : Singh et al. (2016) explored 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone as a corrosion inhibitor for mild steel in acidic environments. Their findings supported its effectiveness as a mixed-type inhibitor (Singh et al., 2016).
Catalysis in Synthesis : Vargas et al. (2020) evaluated the hydrazonation of acetophenones and benzaldehydes using CeCl3.7H2O as a catalyst. This research is significant for its potential applications in organic chemistry and material sciences (Vargas et al., 2020).
Thin Layer Formation on Surfaces : Malmos et al. (2009) described a methodology to covalently attach a thin layer of benzaldehyde on glassy carbon surfaces. This study is important for functionalization reactions in a controlled manner (Malmos et al., 2009).
Photochromic Properties : Becker and Chagneau (1992) studied the photochromic behavior of benzaldehyde hydrazones in various solvents, providing insights into their photophysics and photochemistry (Becker & Chagneau, 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-bromophenyl)methylidenehydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJBVTWTYVBTIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392824 |
Source
|
Record name | Benzaldehyde, 4-bromo-, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde, 4-bromo-, hydrazone | |
CAS RN |
57477-93-7 |
Source
|
Record name | Benzaldehyde, 4-bromo-, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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